3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxadiazole ring, a tetrahydroquinazoline core, and methylphenyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, including the formation of the oxadiazole ring and the tetrahydroquinazoline core. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the oxadiazole ring can be formed through the reaction of a hydrazide with an acyl chloride, followed by cyclization with a nitrile oxide intermediate. The tetrahydroquinazoline core can be synthesized through a condensation reaction between an anthranilic acid derivative and an aldehyde, followed by reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- **1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- **1-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
The uniqueness of 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific substitution pattern and the presence of both the oxadiazole and tetrahydroquinazoline moieties. This combination of structural features imparts unique chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H22N4O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-11-13-19(14-12-17)15-30-25(31)21-9-5-6-10-22(21)29(26(30)32)16-23-27-24(28-33-23)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3 |
InChI Key |
JPGMJBJTSYBGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.